molecular formula C13H14ClNO5 B10817678 Leptazoline A

Leptazoline A

Cat. No.: B10817678
M. Wt: 299.70 g/mol
InChI Key: ZFAIHGMUJXZHDW-HUABCPSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptazoline A is a polar oxazoline compound derived from the cyanobacterium Leptolyngbya sp. This compound is part of a family of related molecules, including Leptazoline B, Leptazoline C, and Leptazoline D .

Preparation Methods

Leptazoline A is typically isolated from the culture media of the cyanobacterium Leptolyngbya sp. The bioactivity-guided examination of this cyanobacterium led to the isolation of Leptazolines A-D . The synthetic routes for this compound involve the use of density functional theory nuclear magnetic resonance calculations to establish the relative configurations of the compound . detailed synthetic routes and industrial production methods are not extensively documented in the literature.

Chemical Reactions Analysis

Leptazoline A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Leptazoline A has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Leptazoline A is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may interfere with cellular processes involved in cell proliferation and survival .

Comparison with Similar Compounds

Leptazoline A is part of a family of related compounds, including Leptazoline B, Leptazoline C, and Leptazoline D . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example, Leptazoline B has been shown to modestly inhibit the growth of pancreatic cancer cells, while this compound does not show significant activity against this cell line . This highlights the uniqueness of this compound and its potential for further research and development.

Similar Compounds

  • Leptazoline B
  • Leptazoline C
  • Leptazoline D

This compound’s unique chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C13H14ClNO5

Molecular Weight

299.70 g/mol

IUPAC Name

(3S)-3-[(4R,5R)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m1/s1

InChI Key

ZFAIHGMUJXZHDW-HUABCPSTSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@H](CC(=O)O)O

Canonical SMILES

CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O

Origin of Product

United States

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